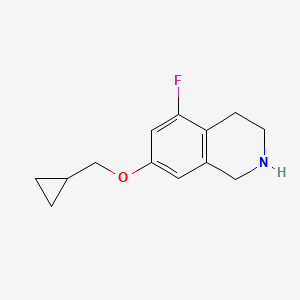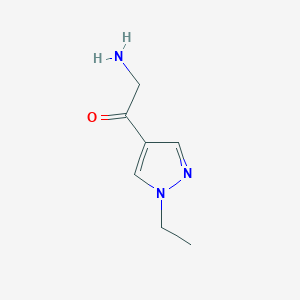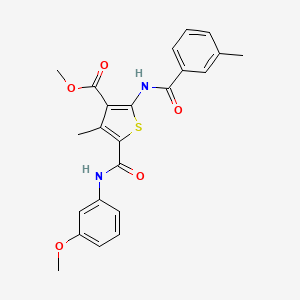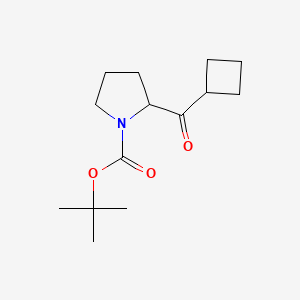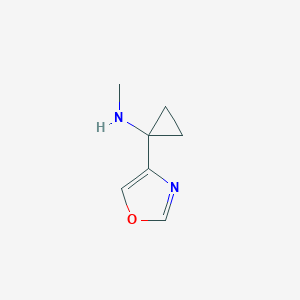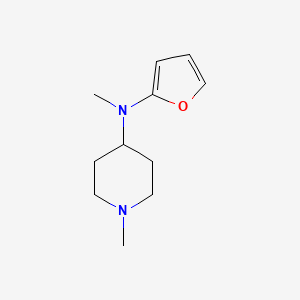![molecular formula C10H9ClN4 B12988883 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core. One common method includes the reaction of pyrrole with chloramine and formamidine acetate . The process involves multiple steps, including cyclization and chlorination, to achieve the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, can be optimized using scalable methodologies. These methods focus on using readily available starting materials and minimizing the number of reaction steps to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound has been shown to inhibit adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis . By inhibiting AAK1, the compound can affect various cellular processes, including signal transduction and protein trafficking .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Known for its antiviral properties and used in the treatment of emerging viruses.
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethynylphenylboronic acid:
Uniqueness
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit AAK1 and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClN4/c1-7(5-12)4-8-2-3-9-10(11)13-6-14-15(8)9/h2-3,6-7H,4H2,1H3 |
InChI Key |
LIUVPUPSHRYOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C2N1N=CN=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


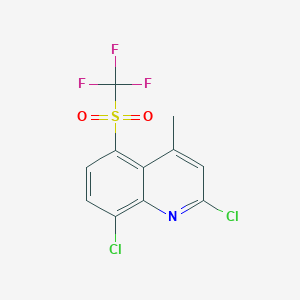
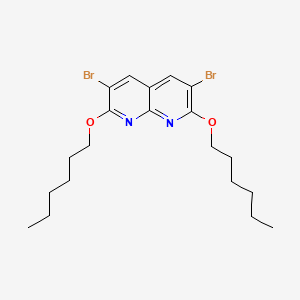
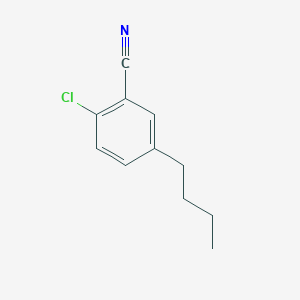
![3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)
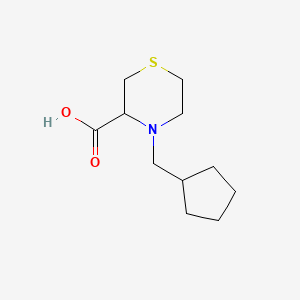

![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
